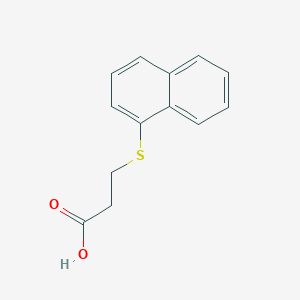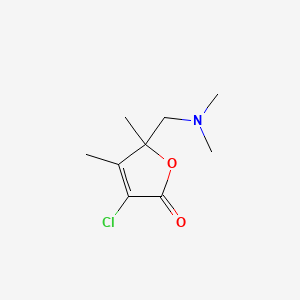
1,1,4,4-Tetramethoxycyclohexane
Overview
Description
1,1,4,4-Tetramethoxycyclohexane is an organic compound with the molecular formula C10H20O4. It is a derivative of cyclohexane, where four methoxy groups are attached to the 1 and 4 positions of the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetramethoxycyclohexane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of a precursor compound. For instance, the hydrogenation of 1,4-dimethoxycyclohexene in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetramethoxycyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
1,1,4,4-Tetramethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetramethoxycyclohexane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzymatic activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetramethylcyclohexane: This compound has methyl groups instead of methoxy groups, resulting in different chemical properties and reactivity.
1,1,4,4-Tetranitrocyclohexane:
Uniqueness
1,1,4,4-Tetramethoxycyclohexane is unique due to its four methoxy groups, which provide distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other cyclohexane derivatives .
Properties
IUPAC Name |
1,1,4,4-tetramethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEPUTKMMMUZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472162 | |
| Record name | Cyclohexane, 1,1,4,4-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10553-38-5 | |
| Record name | Cyclohexane, 1,1,4,4-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)

![N~1~-[(1-cyclopropyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazol-5-yl)methyl]-4-methoxy-N~1~-(2-methoxyethyl)benzamide](/img/structure/B1649750.png)
amino]methyl}-4-(dimethylamino)phenyl]-1-cyclopentanecarboxamide](/img/structure/B1649752.png)
![[1-[(4-Bromophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1649754.png)


![3-[Benzyl(4-methoxybenzyl)amino]-2-hydroxypropyl butyrate](/img/structure/B1649759.png)

![{4-[6-(2-Chloro-5-methylphenoxy)-4-pyrimidinyl]piperazino}(cyclohexyl)methanone](/img/structure/B1649762.png)
![1-(4-{[4-(tert-butyl)phenyl]sulfonyl}-1,4-diazepan-1-yl)-2-[4-(3-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-ethanone](/img/structure/B1649763.png)
![N-[(4-methylphenyl)methylideneamino]-4-nitroaniline](/img/structure/B1649765.png)
![2-Furancarboxamide, 5-[[4-methyl-2-[(3-methylbenzoyl)imino]-3(2H)-thiazolyl]methyl]-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1649768.png)
![N~1~-(2-methoxyethyl)-4-({[4-(4-methylpiperazino)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)benzamide](/img/structure/B1649770.png)
